- The stereochemistry of addition of trialkylammonium and pyridinium tetrafluoroborate salts to activated acetylenes. Preparation of novel dienophiles for Diels-Alder reactions, Journal of the American Chemical Society, 1988, 110(12), 3965-9

Cas no 96088-62-9 (propan-2-yl prop-2-ynoate)

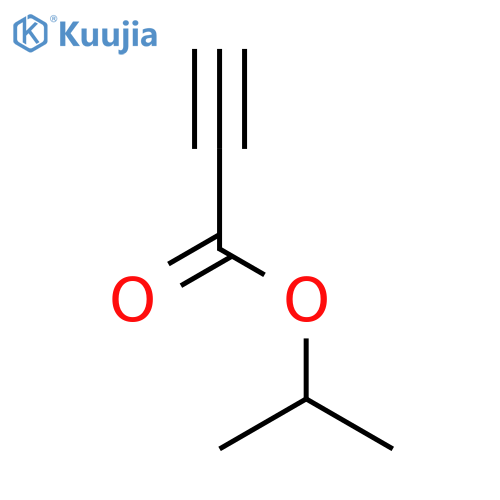

propan-2-yl prop-2-ynoate structure

Produktname:propan-2-yl prop-2-ynoate

propan-2-yl prop-2-ynoate Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 2-Propynoic acid, 1-methylethyl ester

- propan-2-yl prop-2-ynoate

- PROPIOLIC ACID ISO-PROPYL ESTER

- 1-Methylethyl 2-propynoate (ACI)

- Propiolic acid, isopropyl ester (6CI)

- Isopropyl 2-propynoate

- Isopropyl acetylenecarboxylate

- Isopropyl propiolate

- Isopropyl propynoate

-

- MDL: MFCD23844325

- Inchi: 1S/C6H8O2/c1-4-6(7)8-5(2)3/h1,5H,2-3H3

- InChI-Schlüssel: OXXHZTDBNXEEFU-UHFFFAOYSA-N

- Lächelt: O=C(OC(C)C)C#C

Berechnete Eigenschaften

- Genaue Masse: 112.052429g/mol

- Oberflächenladung: 0

- XLogP3: 1.4

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 2

- Anzahl drehbarer Bindungen: 2

- Monoisotopenmasse: 112.052429g/mol

- Monoisotopenmasse: 112.052429g/mol

- Topologische Polaroberfläche: 26.3Ų

- Schwere Atomanzahl: 8

- Komplexität: 127

- Isotopenatomanzahl: 0

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Anzahl kovalent gebundener Einheiten: 1

Experimentelle Eigenschaften

propan-2-yl prop-2-ynoate Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-178990-0.5g |

propan-2-yl prop-2-ynoate |

96088-62-9 | 94% | 0.5g |

$601.0 | 2023-09-19 | |

| TRC | N756785-50mg |

propan-2-yl prop-2-ynoate |

96088-62-9 | 50mg |

$ 185.00 | 2022-06-02 | ||

| Enamine | EN300-178990-2.5g |

propan-2-yl prop-2-ynoate |

96088-62-9 | 94% | 2.5g |

$1509.0 | 2023-09-19 | |

| Aaron | AR005WA9-250mg |

2-Propynoic acid, 1-methylethyl ester |

96088-62-9 | 98% | 250mg |

$187.00 | 2025-01-23 | |

| Aaron | AR005WA9-1g |

2-Propynoic acid, 1-methylethyl ester |

96088-62-9 | 98% | 1g |

$533.00 | 2025-01-23 | |

| 1PlusChem | 1P005W1X-1g |

2-Propynoic acid, 1-methylethyl ester |

96088-62-9 | 95% | 1g |

$992.00 | 2025-02-21 | |

| A2B Chem LLC | AC74021-50mg |

2-Propynoic acid, 1-methylethyl ester |

96088-62-9 | 95% | 50mg |

$224.00 | 2024-07-18 | |

| A2B Chem LLC | AC74021-1g |

2-Propynoic acid, 1-methylethyl ester |

96088-62-9 | 95% | 1g |

$846.00 | 2024-07-18 | |

| A2B Chem LLC | AC74021-2.5g |

2-Propynoic acid, 1-methylethyl ester |

96088-62-9 | 95% | 2.5g |

$1624.00 | 2024-07-18 | |

| TRC | N756785-10mg |

propan-2-yl prop-2-ynoate |

96088-62-9 | 10mg |

$ 50.00 | 2022-06-02 |

propan-2-yl prop-2-ynoate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Isopropanol , Boron trifluoride etherate Solvents: Isopropanol

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Boron trifluoride etherate ; 30 min, 25 °C; 25 °C → 90 °C; 3 h, 90 °C; 3 h, 90 °C; 90 °C → rt

1.2 Solvents: Water ; 30 min, cooled

1.2 Solvents: Water ; 30 min, cooled

Referenz

- Preparation of hydrazide containing nuclear transport modulators and uses thereof, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: p-Toluenesulfonic acid Solvents: Isopropanol

Referenz

- Pyridine-Based Organocatalysts for Regioselective syn-1,2-Silaboration of Terminal Alkynes and Allenes, Asian Journal of Organic Chemistry, 2019, 8(7), 1092-1096

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Boron trifluoride etherate ; 3 h, 90 °C

Referenz

- An unexpected Lewis acid catalyzed Diels-Alder cycloaddition of aryl allenes and acrylates, Tetrahedron, 2016, 72(26), 3759-3765

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Boron trifluoride etherate Solvents: Isopropanol ; 30 min, 25 °C; 3 h, 25 °C → 90 °C

1.2 Reagents: Water ; 30 min, 90 °C → rt

1.2 Reagents: Water ; 30 min, 90 °C → rt

Referenz

- Preparation of phenyltriazolylpropanoic acid derivatives as nuclear transport modulators, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen

Referenz

- Preparation of triazole-based compounds as nuclear export protein inhibitor, China, , ,

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Boron trifluoride etherate ; 30 min, 25 °C; 25 °C → 90 °C; 3 h, 90 °C; 90 °C → rt

1.2 Solvents: Water ; 30 min, cooled

1.2 Solvents: Water ; 30 min, cooled

Referenz

- Methods of promoting wound healing using CRM-1 inhibitors, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Boron trifluoride etherate Solvents: Isopropanol ; 2 h, rt → 90 °C; 90 °C → rt

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Referenz

- Azole derivatives as nuclear transport modulators and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Boron trifluoride etherate Solvents: Isopropanol ; 10 min, 25 °C; 25 °C → 90 °C; 2 h, 90 °C; 90 °C → 30 °C

1.2 Reagents: Water ; 0 °C

1.2 Reagents: Water ; 0 °C

Referenz

- Preparation of N'-substituted pentafluorosulfanyltrifluoromethylphenyl-1H-1,2,4-triazolylacroylhydrazides as nuclear transport modulators, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen

Referenz

- Hydrazide containing nuclear transport modulators and uses thereof, United States, , ,

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C; 0 °C → 23 °C; 23 °C

1.2 Solvents: Ethyl acetate ; 1 h, 0 °C

1.2 Solvents: Ethyl acetate ; 1 h, 0 °C

Referenz

- One-Pot Synthesis of Chromone Fused-Pyrrolo[2,1-a]isoquinolines and Indolizino[8,7-b]indoles: Iodine Promoted Oxidative [2+2+1] Annulation of O-acetylphenoxyacrylates with Tetrahydroisoquinolines and Noreleagnines, Journal of Organic Chemistry, 2021, 86(21), 15733-15742

propan-2-yl prop-2-ynoate Preparation Products

propan-2-yl prop-2-ynoate Verwandte Literatur

-

Maria Gessica Ciulla,Stefan Zimmermann,Kamal Kumar Org. Biomol. Chem. 2019 17 413

-

Jeremy Robertson,Kiri Stevens Nat. Prod. Rep. 2014 31 1721

96088-62-9 (propan-2-yl prop-2-ynoate) Verwandte Produkte

- 540-42-1(isobutyl propionate)

- 108-65-6(1-methoxypropan-2-yl acetate)

- 112-15-2(Ethyl Carbitol Acetate)

- 102-76-1(Triacetin)

- 13831-03-3(tert-Butyl propiolate)

- 866847-64-5(N-(3,5-dimethoxyphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro4.6undec-3-en-1-yl}acetamide)

- 1890452-89-7(1-(3-chloro-4-fluorophenyl)-2,2-dimethylcyclopropylmethanol)

- 1482007-05-5((1-{4-(trifluoromethyl)phenylmethyl}cyclopropyl)methanamine)

- 2098095-20-4(6-(4,4-dimethyloxazolidin-3-yl)-3-methylpyrimidine-2,4(1H,3H)-dione)

- 1261970-31-3(4-(4-Chloro-2-methoxyphenyl)-2-nitrobenzoic acid)

Empfohlene Lieferanten

BIOOKE MICROELECTRONICS CO.,LTD

Gold Mitglied

CN Lieferant

Reagenz

Baoji Haoxiang Bio-technology Co.Ltd

Gold Mitglied

CN Lieferant

Großmenge

Hubei Changfu Chemical Co., Ltd.

Gold Mitglied

CN Lieferant

Großmenge

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

Gold Mitglied

CN Lieferant

Großmenge

Shanghai Jinhuan Chemical CO., LTD.

Gold Mitglied

CN Lieferant

Großmenge